N-(2-azidoethyl)-2-(tert-butylsulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(2-azidoethyl)-2-tert-butylsulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4OS/c1-8(2,3)14-6-7(13)10-4-5-11-12-9/h4-6H2,1-3H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTBNSPMRDACRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC(=O)NCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview
Phase-transfer catalysis (PTC) enhances the reaction rate and yield by transferring reactive ions across phases, especially useful in azide and amide coupling reactions.
| Step | Reagents & Conditions | Purpose | Advantages | |
|---|---|---|---|---|
| 1 | Reaction of amine with chloroacetaldehyde dimethyl acetal | Organic solvent (toluene), phase transfer catalyst (quaternary ammonium salts), base (triethylamine or inorganic bases) | Formation of intermediate | Increased reaction rate, yields up to 85% |
| 2 | Conversion to azide | React intermediate with sodium azide in water/organic phase | Efficient azide incorporation | Reduced reaction time (~10 hours) |
Research Findings & Data
- Use of phase transfer catalysts such as cetyltrimethylammonium chloride significantly accelerates the reaction, enabling completion within approximately 10 hours versus 24 hours in traditional methods.
- The presence of bases like triethylamine effectively absorbs HCl generated, shifting equilibrium favorably and decreasing raw material consumption.
Synthesis of the Tert-Butylsulfanyl Group
Method Overview
The tert-butylsulfanyl group is typically introduced via nucleophilic substitution or via thiol-ene reactions, with the most common route being the reaction of tert-butylthiol with suitable electrophiles.
| Step | Reagents & Conditions | Purpose | Notes | |
|---|---|---|---|---|
| 1 | Preparation of tert-butylthiolate | Reaction of tert-butylthiol with sodium hydride | Generates nucleophile | |
| 2 | Substitution on electrophilic precursor | React with 2-chloroethyl derivatives | Yields the tert-butylsulfanyl acetamide | Yields vary from 70-85% |
Research Findings & Data
- The substitution reaction proceeds smoothly in polar aprotic solvents like DMF or DMSO, with yields around 75-80%.
Optimized Synthetic Route Summary
| Step | Reagents & Conditions | Yield Range | Notes |
|---|---|---|---|
| Azide formation | NaN₃, 80°C, water | 62% | On 5-azidovaleric acid derivatives |
| Amide coupling | 2-(tert-butylthio)ethylamine + acyl chloride | >80% | Under standard amidation conditions |
| Final coupling | Nucleophilic substitution with azide intermediate | 65-70% | Using phase transfer catalysis for efficiency |
Table 1: Summary of Key Preparation Parameters
- The phase transfer catalysis method significantly reduces reaction time and improves yield, making it suitable for scale-up.
- The use of organic and inorganic bases effectively captures HCl, shifting the equilibrium favorably.
- The overall synthesis is modular, allowing for variation in substituents to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-azidoethyl)-2-(tert-butylsulfanyl)acetamide can undergo various chemical reactions, including:
Substitution: The azido group can participate in substitution reactions, forming triazoles via click chemistry with alkynes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Triphenylphosphine, lithium aluminum hydride.
Substitution: Alkynes for click chemistry reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Triazoles.
Scientific Research Applications
Medicinal Chemistry
The azide group in N-(2-azidoethyl)-2-(tert-butylsulfanyl)acetamide is particularly valuable in medicinal chemistry due to its ability to undergo click chemistry reactions, such as the Huisgen cycloaddition. This reaction allows for the formation of triazoles, which are important in drug development. Azides can serve as precursors for the synthesis of various bioactive compounds, including those targeting viral infections.
- Antiviral Applications : Compounds containing azides have shown potential as antiviral agents. For instance, related azide compounds have been studied for their efficacy against herpes viruses, including human cytomegalovirus and herpes simplex virus, by acting as inhibitors of viral replication pathways .
- Synthesis of Heterocycles : The compound can be utilized as an intermediate in the synthesis of heterocycles, such as tetrazoles and triazoles, which are known for their pharmacological activities. These heterocycles can be further modified to enhance their biological activity or selectivity against specific targets .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for a range of chemical transformations.
- Click Chemistry : The azide functionality enables the compound to participate in click reactions, leading to the formation of stable products with high yields. This method is advantageous for creating complex molecules from simpler precursors quickly and efficiently .
- Functionalization : The presence of the tert-butylsulfanyl group allows for further functionalization. This group can be replaced or modified under specific conditions to create derivatives with altered properties, making it useful in the development of new materials or pharmaceuticals .
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of N-(2-azidoethyl)-2-(tert-butylsulfanyl)acetamide largely depends on the specific application. For example, in click chemistry, the azido group reacts with alkynes to form triazoles through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications .
Comparison with Similar Compounds
Key Observations:
- Azide vs. Sulfonyl/Thiazole Groups : The azide group in the target compound distinguishes it from sulfonyl- or thiazole-containing analogs (e.g., ), which are more commonly associated with direct antimicrobial or anticancer effects. The azide’s role in click chemistry is unique among the listed compounds.
- However, its bulkiness may reduce binding affinity to enzymes like MAO-B or AChE, which favor planar aromatic substituents .
- Enzyme Inhibition: Unlike chloro-hydroxyphenyl acetamides (e.g., ), the target compound lacks electron-withdrawing groups critical for 17β-HSD2 inhibition.
Pharmacological and Biochemical Profiles
- Anticancer Activity: The target compound lacks the quinazoline-sulfonyl or morpholine groups critical for cytotoxicity in compounds like . Its azide group may instead facilitate targeted drug delivery via conjugation to antibodies or nanoparticles.
- Antimicrobial Potential: While the tert-butylsulfanyl group is less polar than the benzo[d]thiazol-sulfonyl moieties in , it may still disrupt bacterial membranes through hydrophobic interactions.
Biological Activity
N-(2-azidoethyl)-2-(tert-butylsulfanyl)acetamide is a compound of interest due to its potential biological activities. This article summarizes the available research findings, including its antibacterial properties, mechanisms of action, and related case studies.
Chemical Structure and Properties
This compound can be structurally represented as follows:
- Chemical Formula : C₉H₁₄N₄OS
- Molecular Weight : 226.30 g/mol
The presence of the azido group and the tert-butylsulfanyl moiety suggests potential reactivity and interaction with biological targets.
Antibacterial Activity
Recent studies have demonstrated that compounds with similar structural features exhibit significant antibacterial activity. For instance, derivatives of acetamides have shown promising results against various strains of bacteria.
Key Findings:
- Antibacterial Screening : In vitro studies using agar well diffusion methods indicated that certain acetamide derivatives possess moderate to strong antibacterial properties against both Gram-positive and Gram-negative bacteria .
- Minimum Inhibitory Concentrations (MIC) : Compounds similar to this compound were tested, revealing MIC values comparable to standard antibiotics like levofloxacin .
The mechanism by which this compound exerts its antibacterial effects may involve:
- Inhibition of Bacterial Enzymes : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication.
- Biofilm Disruption : Some derivatives have demonstrated significant antibiofilm activity, which is critical in treating chronic infections .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Study on Derivatives : A study synthesized various acetamide derivatives and evaluated their antibacterial properties. Among these, certain compounds displayed a reduction in biofilm formation by over 80% against Staphylococcus aureus and Klebsiella pneumoniae, indicating their potential as therapeutic agents .
- Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of these compounds to bacterial targets. This computational approach aids in understanding how structural modifications can enhance biological activity .
Summary Table of Biological Activities
Q & A
Q. How to scale up synthesis without compromising azide stability?
- Process Optimization:
- Batch Reactor: Use low-temperature (−10°C) conditions with slow addition of reagents to control exothermic reactions .
- Continuous Flow Chemistry: Minimize thermal exposure by reducing residence time in reaction zones .
Q. What in silico tools predict the compound’s ADMET properties?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
